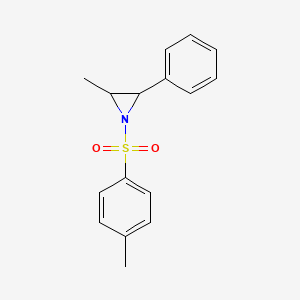
2-Methyl-3-phenyl-1-tosylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenyl-1-tosylaziridine is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring structure. The presence of the tosyl group (p-toluenesulfonyl) enhances the stability of the aziridine ring and makes it a useful intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-1-tosylaziridine can be achieved through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method is efficient and provides high diastereoselectivity . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of bismuth triflate, which also yields high diastereoselectivity .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the cyclization of haloamines or amino alcohols. For example, the reaction of olefins with TsNClNa·3H2O in the presence of phenyltrimethyl-ammonium tribromide (PTAB) in acetonitrile at room temperature .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-phenyl-1-tosylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain compounds.
Oxidation and Reduction: The aziridine ring can be oxidized or reduced under specific conditions, although these reactions are less common compared to nucleophilic ring opening.
Substitution Reactions: The tosyl group can be substituted with other functional groups, providing a pathway to diverse derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Bismuth triflate, phenyltrimethyl-ammonium tribromide.
Solvents: Acetonitrile, ethyl acetate.
Major Products Formed
The major products formed from the reactions of this compound include open-chain amines, alcohols, and thiols, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenyl-1-tosylaziridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenyl-1-tosylaziridine primarily involves the nucleophilic ring opening of the aziridine ring. The ring strain in the three-membered ring makes it highly reactive towards nucleophiles, leading to the formation of open-chain compounds. The presence of the tosyl group stabilizes the intermediate and facilitates the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
N-Tosylaziridine: Similar structure but without the methyl and phenyl substituents.
2-Phenyl-1-tosylaziridine: Lacks the methyl group but has a similar structure.
Uniqueness
2-Methyl-3-phenyl-1-tosylaziridine is unique due to the presence of both methyl and phenyl groups, which enhance its reactivity and provide additional sites for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Eigenschaften
Molekularformel |
C16H17NO2S |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-methyl-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |
InChI |
InChI=1S/C16H17NO2S/c1-12-8-10-15(11-9-12)20(18,19)17-13(2)16(17)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 |
InChI-Schlüssel |
VFDVJMZURMPFOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



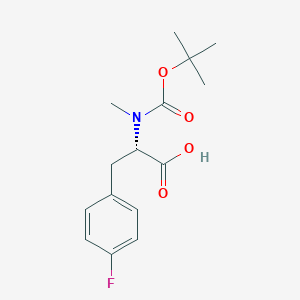
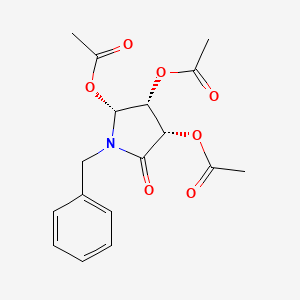
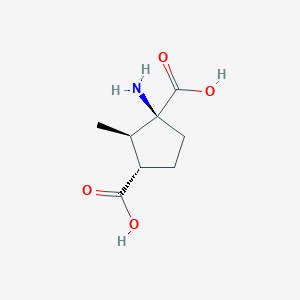
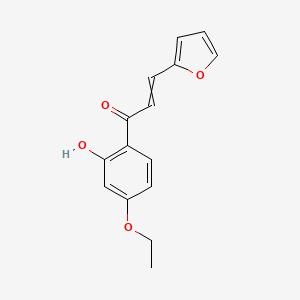



![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
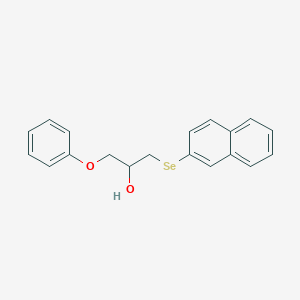
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

